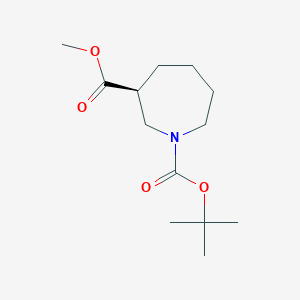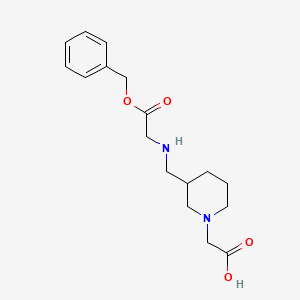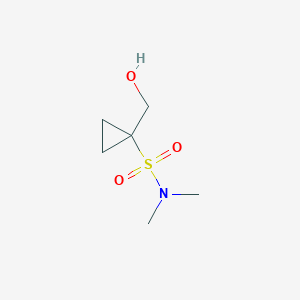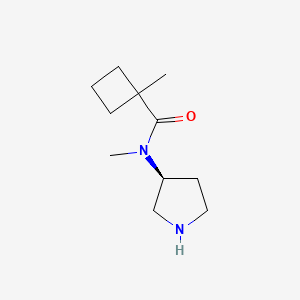
(S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is a chemical compound with a unique structure that includes a cyclobutane ring, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutanecarboxylic acid with pyrrolidine and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or cyclobutane derivatives.
Scientific Research Applications
(S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
Uniqueness
(S)-N,1-Dimethyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is unique due to its specific stereochemistry and the presence of both cyclobutane and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N,1-dimethyl-N-[(3S)-pyrrolidin-3-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(5-3-6-11)10(14)13(2)9-4-7-12-8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
UXGYOPGTQALJSQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CCC1)C(=O)N(C)[C@H]2CCNC2 |
Canonical SMILES |
CC1(CCC1)C(=O)N(C)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


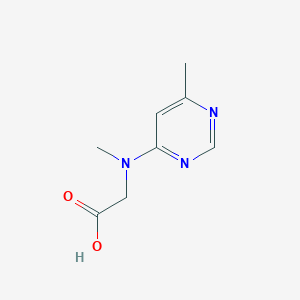
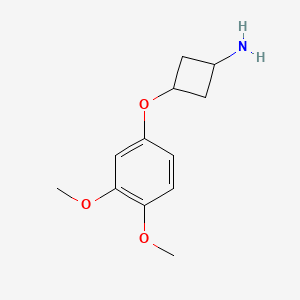
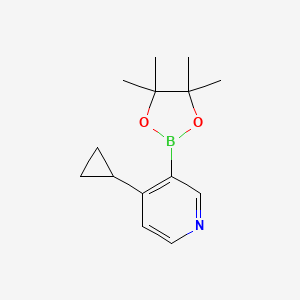
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
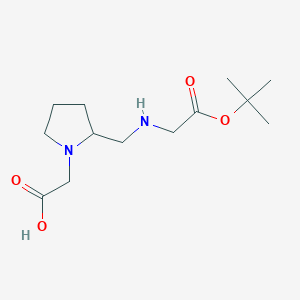
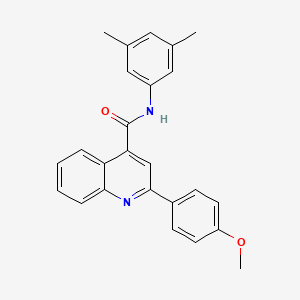
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
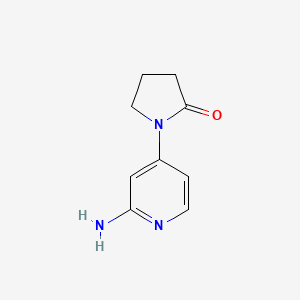
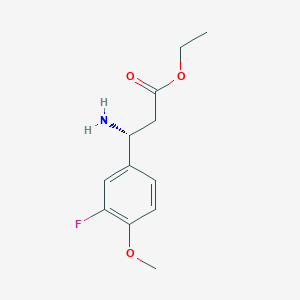
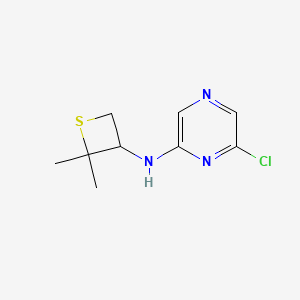
![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
